![molecular formula C12H14N4 B13239106 2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole](/img/structure/B13239106.png)
2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole is a heterocyclic compound that features a unique combination of azetidine, phenyl, and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole typically involves the following steps:
Formation of Azetidine Derivative: The starting material, azetidine, can be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Triazole Formation: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC reaction).
Coupling Reaction: The azetidine derivative is then coupled with the triazole moiety using appropriate coupling agents and conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the phenyl ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidinones, which are known for their antibiotic properties.
Triazole Derivatives: Compounds like 1,2,4-triazole and 1,2,3-triazole, which are widely studied for their antifungal and anticancer activities.
Uniqueness
2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole is unique due to its combination of azetidine and triazole moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C12H14N4 |
|---|---|
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
2-[azetidin-3-yl(phenyl)methyl]triazole |
InChI |
InChI=1S/C12H14N4/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-14-6-7-15-16/h1-7,11-13H,8-9H2 |
Clé InChI |
ARXWLZFUBOVHOK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C(C2=CC=CC=C2)N3N=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


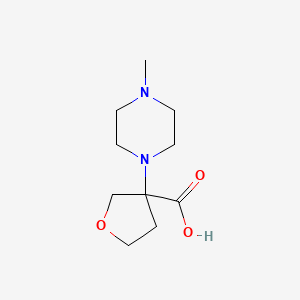
![2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13239028.png)
![7-Azaspiro[3.6]decane](/img/structure/B13239042.png)
![2-[Ethyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13239044.png)
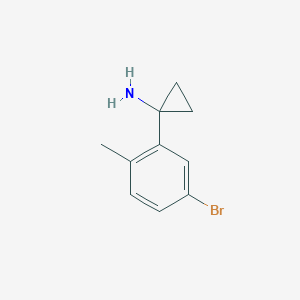
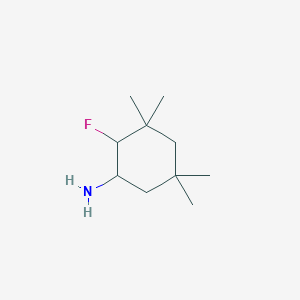
![2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol](/img/structure/B13239059.png)
![2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol](/img/structure/B13239065.png)
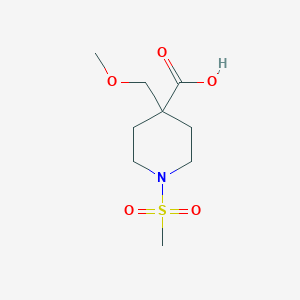
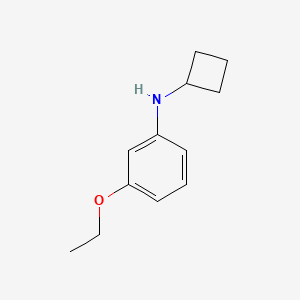

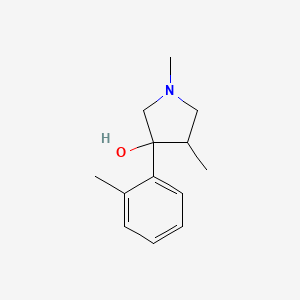
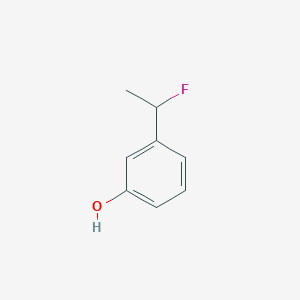
amine](/img/structure/B13239089.png)
